molecular formula C11H22N2O2 B1434975 N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea CAS No. 1698050-40-6

N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea

Cat. No.: B1434975
CAS No.: 1698050-40-6
M. Wt: 214.3 g/mol
InChI Key: OHAWVGMOPTVENB-UHFFFAOYSA-N
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Description

N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxyethyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea typically involves the reaction of trans-4-(2-hydroxyethyl)cyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the urea moiety can produce an amine derivative.

Scientific Research Applications

N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the dimethylurea moiety can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-(2-Hydroxyethyl)cyclohexylamine
  • N,N-Dimethylurea
  • trans-4-(2-Hydroxyethyl)cyclohexylcarbamic acid tert-butyl ester

Uniqueness

N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a hydroxyethyl group and a dimethylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)cyclohexyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-13(2)11(15)12-10-5-3-9(4-6-10)7-8-14/h9-10,14H,3-8H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAWVGMOPTVENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
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N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
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N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
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N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
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N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
Reactant of Route 6
N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea

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